molecular formula C14H14S B13423345 2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl CAS No. 38351-01-8

2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl

Cat. No.: B13423345
CAS No.: 38351-01-8
M. Wt: 214.33 g/mol
InChI Key: ZMFHUJSPRVMDJE-UHFFFAOYSA-N
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Description

2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a methyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with methylating and thiomethylating agents One common method is the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Scientific Research Applications

2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the biphenyl core provides a rigid framework for binding to specific sites. These interactions can modulate biological pathways and chemical reactions, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(methylsulfanyl)propanal: Similar in having a methylsulfanyl group but differs in the core structure.

    2-Methyl-2-(methylsulfanyl)propanal oxime: Contains an oxime group, adding different reactivity and applications.

    Aldicarb: An oxime carbamate insecticide derived from 2-methyl-2-(methylsulfanyl)propanal oxime.

Uniqueness

2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a distinct structural and electronic environment compared to other similar compounds. This uniqueness allows for specific interactions and applications that are not possible with other methylsulfanyl-containing compounds.

Properties

CAS No.

38351-01-8

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-methyl-2-(2-methylsulfanylphenyl)benzene

InChI

InChI=1S/C14H14S/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3

InChI Key

ZMFHUJSPRVMDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2SC

Origin of Product

United States

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